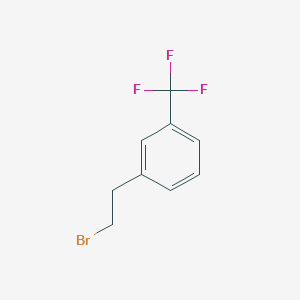

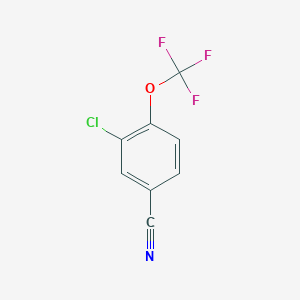

3-Chloro-4-(trifluoromethoxy)benzonitrile

Overview

Description

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a chemical compound with the CAS Number: 129604-26-8 . It has a molecular weight of 221.57 and its IUPAC name is 3-chloro-4-(trifluoromethoxy)benzonitrile .

Molecular Structure Analysis

The InChI code for “3-Chloro-4-(trifluoromethoxy)benzonitrile” is 1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“3-Chloro-4-(trifluoromethoxy)benzonitrile” is a solid at room temperature .Scientific Research Applications

Catalysis and Redox Properties

3-Chloro-4-(trifluoromethoxy)benzonitrile has been explored in the context of catalysis, particularly in the study of Co(III) corroles, which are catalysts for the reduction of dioxygen in both heterogeneous and homogeneous systems. These catalysts, containing bulky substituents, show significant catalytic activity and exhibit interesting redox properties in various solvents, indicating potential applications in electrochemical processes and energy conversion technologies (Kadish et al., 2008).

Organic Synthesis

In organic synthesis, 3-Chloro-4-(trifluoromethoxy)benzonitrile derivatives have been synthesized using novel protocols that enhance the pharmacological and biological properties of these compounds. Such methodologies are crucial for the development of new pharmaceuticals, agrochemicals, and functional materials, demonstrating the compound's versatility as a building block in synthetic chemistry (Pengju Feng & Ming‐Yu Ngai, 2016).

Electrochemistry

The compound has been involved in electrochemical studies, particularly as a proton donor in aprotic solutions. Its reduction properties in such environments suggest potential applications in electrochemical sensors, batteries, and other technologies requiring controlled redox reactions (Sokolová et al., 2012).

High Voltage Battery Applications

In the field of energy storage, 4-(Trifluoromethyl)-benzonitrile, a related compound, has been used as an electrolyte additive in high voltage lithium-ion batteries, significantly improving cyclic stability. This suggests potential uses of 3-Chloro-4-(trifluoromethoxy)benzonitrile and its derivatives in enhancing the performance and longevity of advanced battery systems (Huang et al., 2014).

Material Science

In material science, the compound and its derivatives have been investigated for their molecular packing properties, which are critical in understanding and designing new materials with tailored mechanical, electronic, and optical properties. This research can lead to innovations in nanotechnology, coatings, and advanced materials engineering (Ojala et al., 2017).

Safety And Hazards

properties

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO/c9-6-3-5(4-13)1-2-7(6)14-8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKCOGUNHYXLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378745 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-4-(trifluoromethoxy)benzonitrile | |

CAS RN |

129604-26-8 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

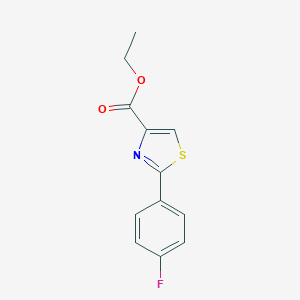

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-(3,4-dihydroxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B161555.png)